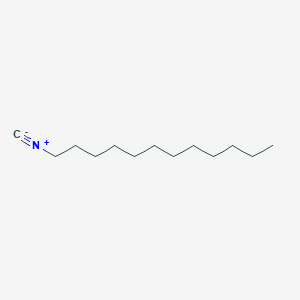

Dodecyl isocyanide

Description

Historical Trajectories and Evolution of Isocyanide Chemistry in Academic Inquiry

The field of isocyanide chemistry originated in 1859 with the synthesis of the first isocyanide compound. acs.org For nearly a century, progress in this area was modest due to the limited availability of isocyanides and their characteristically unpleasant odors. researchgate.netkirj.ee A significant turning point occurred in 1958 when new synthetic methods were developed, making isocyanides more accessible for research. kirj.ee This breakthrough paved the way for the discovery of pivotal reactions like the Ugi four-component reaction (U-4CR) in 1959, which has become a cornerstone of multicomponent reactions (MCRs). researchgate.netkirj.ee

Initially considered a chemical curiosity, the perception of isocyanides has evolved dramatically. The discovery of naturally occurring isocyanides, such as xanthocillin from Penicillium notatum, highlighted their biological relevance. researchgate.netaakash.ac.in Over the years, hundreds of natural isocyanides have been isolated from various terrestrial and marine organisms, including bacteria, fungi, and sponges. acs.orgscripps.eduresearchgate.net

The unique reactivity of the isocyanide functional group (-N≡C), which contains a divalent carbon atom, sets it apart in organic chemistry. kirj.eeresearchgate.net This feature allows isocyanides to act as both nucleophiles and electrophiles, participating in a diverse array of reactions. frontiersin.org The development of isocyanide-based MCRs, such as the Passerini and Ugi reactions, has been particularly impactful, enabling the efficient, one-pot synthesis of complex molecules and compound libraries. researchgate.netfrontiersin.org This has led to their widespread use in medicinal chemistry for drug discovery and in the synthesis of N-heterocycles and peptidomimetics. frontiersin.orgfrontiersin.org

Dodecyl Isocyanide as a Strategic Chemical Synthon in Modern Research

This compound, an organonitrogen compound with a 12-carbon alkyl chain attached to an isocyanide group, serves as a valuable strategic chemical synthon in contemporary research. A synthon is a conceptual unit within a molecule that assists in planning a chemical synthesis. wikipedia.org The long, hydrophobic dodecyl chain of this compound imparts solubility in non-polar solvents and influences the self-assembly properties of molecules incorporating it, making it particularly useful in materials science and nanotechnology.

Its primary role as a synthon is realized in multicomponent reactions (MCRs), where it acts as a key building block. In the Ugi reaction, for instance, this compound combines with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to generate complex α-acyloxy amide derivatives in a single step. This ability to introduce a long alkyl chain and a nitrogen-containing scaffold simultaneously makes it a strategic component for creating molecules with specific properties, such as those found in peptidomimetics. mdpi.com

Furthermore, this compound is employed as a "C1N1" synthon in metal-catalyzed cyclization reactions to produce N-containing heterocycles. rsc.org Its reactivity extends to its use in the synthesis of other important chemical intermediates like carbodiimides from phosphinimines. The versatility of this compound as a synthon allows for the systematic modification of molecular structures to achieve desired functionalities.

Overview of Key Academic Research Domains Pertaining to this compound

The unique chemical properties of this compound have led to its application in several key academic research domains:

Polymer Chemistry: this compound is utilized in the synthesis and modification of polymers. It can be copolymerized with other monomers, such as allyl isocyanate, using coordination polymerization techniques to create well-defined statistical and block copolymers with enhanced thermal stability. scilit.commdpi.com The long dodecyl chain can be introduced into polymers to modify their properties, for example, to increase hydrophobicity in coatings and adhesives.

Materials Science: In materials science, the self-assembly properties conferred by the dodecyl group are of significant interest. Research has explored the adsorption of n-alkyl isocyanides, including this compound, onto gold surfaces to form self-assembled monolayers (SAMs). acs.org These studies provide insights into the interactions between the isocyanide headgroup and the metal surface, as well as the influence of the alkyl chain length on the packing and stability of the monolayer. acs.org Such functionalized surfaces have potential applications in electronics and sensor technology.

Nanotechnology: this compound is a component in the design of nanomaterials for drug delivery systems. mdpi.com Its incorporation into lipid-peptoid nanostructures through the Ugi reaction allows for the creation of customized nanoparticles. mdpi.com The hydrophobic dodecyl chain plays a crucial role in the formation and stability of these nanoparticles. mdpi.com The use of surfactants like sodium dodecyl sulfate (B86663), which shares the dodecyl alkyl chain, is also common in the synthesis of various nanoparticles, where it helps control particle size. ijcmas.com The broader field of nanotechnology in chemical engineering often leverages such tailored molecules to create materials with novel properties. azonano.com

Organic Synthesis and Catalysis: this compound is a key reactant in various synthetic methodologies beyond standard MCRs. For example, it is used in the synthesis of isothiocyanates through a reaction with elemental sulfur, a process that can be catalyzed by amines. rsc.org It also participates in copper-catalyzed three-component reactions to form isothioureas. researchgate.net These applications highlight its role in developing novel and more sustainable synthetic routes to important chemical functionalities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 36999-98-1 |

| Molecular Formula | C₁₃H₂₅N |

| Molecular Weight | 195.34 g/mol |

| IUPAC Name | 1-isocyanododecane |

| Canonical SMILES | CCCCCCCCCCCC[N+]#[C-] |

| InChI Key | RZELGCMBQAPXRI-UHFFFAOYSA-N |

Source:

Table 2: Key Reactions Involving this compound

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy Amide Derivatives |

| Coordination Polymerization | Dodecyl Isocyanate, Allyl Isocyanate, Chiral Titanium Catalyst | Statistical and Block Copolymers |

| Sulfurization | This compound, Elemental Sulfur, Amine Catalyst | Dodecyl Isothiocyanate |

| Isothiourea Synthesis | This compound, Thiosulfonate, Amine, Copper(I) Catalyst | S-substituted Isothioureas |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36999-98-1 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

1-isocyanododecane |

InChI |

InChI=1S/C13H25N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1H3 |

InChI Key |

RZELGCMBQAPXRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+]#[C-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Dodecyl Isocyanide

Phosgene-Based Synthetic Routes and Mechanistic Considerations

The use of phosgene (B1210022) and its derivatives represents a classical approach in industrial chemistry for the synthesis of compounds containing the N=C=O (isocyanate) group. Its application for the synthesis of the isomeric N≡C (isocyanide) group is less conventional but has been reported.

The reaction of primary amines with phosgene (COCl₂) is the standard industrial method for producing isocyanates. However, some sources report that the industrial production of dodecyl isocyanide can be achieved through the reaction of dodecylamine (B51217) with phosgene, typically conducted in an inert atmosphere to mitigate side reactions. This process requires meticulous handling due to the extreme toxicity of phosgene gas.

The generally accepted mechanism for the reaction of a primary amine with phosgene involves the initial formation of a carbamoyl (B1232498) chloride intermediate. This intermediate then eliminates a molecule of hydrogen chloride at elevated temperatures to yield the corresponding isocyanate. The direct, high-yield formation of an isocyanide from this reaction is not the typically expected outcome, as it would require a different reaction pathway involving the loss of oxygen and rearrangement, which is not standard for phosgenation. The kinetics for the formation of aliphatic isocyanates are generally understood to be rapid, though potentially moderated by the steric hindrance of the long dodecyl chain.

To circumvent the hazards associated with gaseous phosgene, solid triphosgene (B27547) (bis(trichloromethyl) carbonate) is widely used as a safer chemical equivalent. thieme-connect.de Triphosgene reacts with primary amines in the presence of a base to generate isocyanates in a controlled manner. It can also be employed as a dehydrating agent to convert N-substituted formamides into isocyanides. thieme-connect.de

When reacting directly with dodecylamine, triphosgene, in the presence of a base like triethylamine (B128534), would be expected to form an intermediate isocyanate. This isocyanate could then be used in subsequent reactions. The direct conversion of dodecylamine to this compound using triphosgene is not the primary reported pathway; instead, the dehydration of N-dodecylformamide using triphosgene would be the more mechanistically plausible route to the isocyanide. thieme-connect.dewikipedia.org

Direct Phosgenation of Dodecylamine and Reaction Kinetics

Alternative and Sustainable Preparative Approaches for Isocyanides Applicable to this compound

In response to the hazards of phosgene-based reagents, a variety of alternative and more sustainable methods have been developed, with the dehydration of N-formyl amides being the most prominent.

The dehydration of N-dodecylformamide is the most common and versatile laboratory-scale synthesis of this compound. wikipedia.org This reaction involves the elimination of a water molecule from the formamide (B127407) precursor using a dehydrating agent in the presence of a base. wikipedia.org N-dodecylformamide itself is readily prepared by formylating dodecylamine. wikipedia.org

Several dehydrating systems have been optimized for this transformation:

Phosphorus Oxychloride (POCl₃): This is a powerful and frequently used reagent that, in combination with a base like triethylamine or pyridine, effectively converts formamides to isocyanides in high yields. wikipedia.org

p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like pyridine, p-TsCl is an effective dehydrating agent. rsc.org It is considered a greener alternative to POCl₃ due to its lower toxicity and simpler work-up. rsc.org Research has shown this method can produce long-chain alkyl isocyanides with significantly lower E-factors (a measure of waste produced) compared to other methods. rsc.org

Micellar Conditions: A highly sustainable approach involves performing the dehydration in water using surfactants. An optimized, room-temperature method uses p-TsCl and sodium hydrogen carbonate in an aqueous solution of the surfactant TPGS-750-M, affording this compound in high yield. rsc.org This method avoids volatile organic solvents and hazardous bases. rsc.org

Table 1: Comparison of Dehydrating Agents for N-Dodecylformamide

| Dehydrating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | 90 | rsc.org |

| p-Toluenesulfonyl Chloride | Pyridine | Dimethyl Carbonate (DMC) | 94 | rsc.org |

While most dehydration methods are stoichiometric, some catalyst-mediated approaches exist.

Carbylamine Reaction: Also known as the Hofmann isocyanide synthesis, this reaction involves treating a primary amine with chloroform (B151607) and a strong base, such as sodium hydroxide. wikipedia.org The reaction proceeds via a dichlorocarbene (B158193) intermediate. While the base is used in stoichiometric quantities, the reaction can be significantly enhanced by the use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, which facilitates the reaction between the aqueous base and the organic-soluble amine and chloroform. orgsyn.org

Catalytic Dehydration: While less common, reports suggest that some reagents can be used catalytically. For instance, trifluoroacetic anhydride (B1165640) has been utilized in catalytic amounts for related one-pot transformations that proceed through an isocyanide intermediate, indicating the potential for developing truly catalytic dehydration protocols. researchgate.net

N-Formyl Amide Dehydration Strategies

Optimization of Reaction Conditions and Isolation Techniques for this compound

Optimizing the synthesis of this compound involves the careful selection of reagents, solvents, temperature, and concentration to maximize yield and purity while minimizing waste and reaction time.

For the common N-dodecylformamide dehydration route, optimization studies have focused on the equivalents of the dehydrating agent and base, as well as the choice of solvent. rsc.orgresearchgate.net For instance, in micellar synthesis, screening different surfactants and their concentrations is crucial for achieving high yields. rsc.org Scaling up reactions has also been shown to improve yields in some cases. rsc.org

Table 2: Example of Optimized Reaction Conditions for Isocyanide Synthesis

| Starting Material | Reagent System | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| N-dodecylformamide | p-TsCl (1.2 eq.), NaHCO₃ (2.4 eq.) | 5 wt% TPGS-750-M/H₂O | Room Temp. | High yield (89%) in a sustainable aqueous system. | rsc.org |

The isolation and purification of this compound must account for its physical properties and characteristic strong, unpleasant odor. thieme-connect.de Common laboratory purification techniques include:

Extraction and Washing: After the reaction, a work-up involving extraction into an organic solvent followed by washing with water or brine is common. rsc.org For some applications, simple washing may be sufficient to yield a product pure enough for subsequent use. core.ac.uk

Chromatography: Flash column chromatography is an effective method for obtaining high-purity this compound. rsc.orgrsc.org The weakly polar nature of the isocyanide group allows for straightforward separation. thieme-connect.de

Distillation: For volatile isocyanides, distillation is an effective purification method. rsc.org While this compound has a high boiling point, vacuum distillation can be employed.

Continuous Flow: Modern methods utilize continuous flow reactors that integrate synthesis, purification (e.g., via an in-line scavenger column or automated chromatography), and subsequent reaction. rsc.org This approach minimizes handling, reduces exposure to the potent odor, and allows for the safe use of unstable intermediates. rsc.org

To manage the odor, all manipulations should be performed in a well-ventilated fume hood, and glassware can be decontaminated by rinsing with a solution of methanolic hydrochloric acid. thieme-connect.de

Impact of Solvent Systems and Temperature on Reaction Efficiency

The efficiency of this compound synthesis is significantly influenced by the choice of solvent and the reaction temperature. These parameters affect reaction rates, yields, and the formation of byproducts.

Research into the synthesis of related isothiocyanates from this compound has provided insights into optimal solvent and temperature conditions. For instance, in the conversion of n-dodecyl isocyanide to its corresponding isothiocyanate using elemental sulfur, various solvents and temperatures were investigated to maximize reaction efficiency. The use of bio-based solvents like Cyrene™ has been explored as a sustainable alternative to traditional solvents. rsc.orgrsc.org A study demonstrated that when Cyrene™ was used as the solvent at 40 °C, the reaction to form the isothiocyanate proceeded efficiently. rsc.org In comparison, reactions performed in Dimethyl sulfoxide (B87167) (DMSO) at room temperature also showed conversion, although optimization towards more sustainable solvents and moderate heating (40 °C) was preferred to improve the process's green chemistry profile. rsc.orgrsc.org

The selection of the solvent is critical. For the dehydration of N-substituted formamides to form isocyanides in general, various solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) have been tested. rsc.orgrsc.org Dichloromethane often provides high yields due to the good solubility of the formamide precursors. rsc.org For the synthesis of n-dodecyl isocyanide itself, its long alkyl chain imparts high solubility in non-polar solvents.

Temperature plays a crucial role in reaction kinetics. webassign.netajpojournals.org Increasing the temperature generally provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which in turn increases the reaction rate. ajpojournals.orglibretexts.org However, there is an optimal temperature range for each specific reaction. For the catalytic conversion of n-dodecyl isocyanide, a moderate temperature of 40 °C was found to be effective, balancing reaction speed with the stability of the reactants and products. rsc.orgrsc.org Excessively high temperatures can lead to the degradation of the desired isocyanide product or the catalyst, while temperatures that are too low result in diminished molecular activity and impractically slow reaction rates. ajpojournals.orglibretexts.org For example, in a study on the saponification reaction, increasing the temperature from 40°C to 50°C significantly increased the reaction rate. scribd.com

Table 1: Effect of Solvent and Temperature on Reactions Involving this compound

| Reaction Type | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Sulfurization to Isothiocyanate | Cyrene™ | 40 °C | Quantitative conversion achieved. Considered a sustainable solvent choice. | rsc.orgresearchgate.net |

| Sulfurization to Isothiocyanate | DMSO | Room Temperature | Reaction proceeds, but optimization led to the use of other solvents for improved sustainability. | rsc.org |

| Sulfurization to Isothiocyanate | γ-butyrolactone (GBL) | 40 °C | Investigated as a benign solvent alternative under moderate heating. | rsc.org |

| General Isocyanide Synthesis (Dehydration) | Dichloromethane (DCM) | 0 °C to Room Temp | High yields often observed due to good solubility of formamide precursors. | rsc.org |

Advanced Purification Protocols for High-Purity this compound

Achieving high purity is critical for the application of this compound in subsequent reactions and materials science. Advanced purification protocols are necessary to remove unreacted starting materials, reagents, and byproducts. The most common methods include flash column chromatography and distillation under reduced pressure.

Flash Column Chromatography is a widely used technique for the purification of isocyanides, including this compound. rsc.orgcore.ac.uk This method separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and solubility in a mobile phase. column-chromatography.com For this compound and similar aliphatic isocyanides, a common mobile phase is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). core.ac.ukresearchgate.net The ratio of these solvents can be optimized to achieve effective separation. researchgate.net For instance, a 7:1 ratio of cyclohexane to ethyl acetate has been successfully used. core.ac.uk To minimize waste and improve sustainability, optimized flash column chromatography using smaller columns has been developed. rsc.org In some cases, purification of isocyanides can be challenging due to their potential decomposition on acidic silica gel. nih.gov To overcome this, specially treated silica, such as EtSiCl3-treated 'C-2 silica', has been shown to be effective for purifying sensitive isocyanides with high recovery rates. researchgate.net Another approach avoids aqueous workups entirely by performing the reaction and purification in a continuous flow-through setup packed with silica gel, which can significantly reduce purification time and waste. rsc.orgrug.nl

Distillation under Reduced Pressure , also known as vacuum distillation, is another key technique, particularly suitable for purifying thermally stable, high-boiling point liquids like this compound. researchgate.netslideshare.net By reducing the pressure above the liquid, its boiling point is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point. slideshare.net For isocyanates, which have similar purification challenges, multi-step thin-film distillation processes under very low pressures (<10⁻¹ mbar) are employed to separate the desired product from unreacted monomers and higher molecular weight oligomers. researchgate.net A similar strategy can be applied to this compound. A patented method for purifying dodecyl isocyanate involves a three-stage distillation technology to improve product quality and yield, a protocol that could be adapted for the corresponding isocyanide. patsnap.com

Table 2: Summary of Purification Protocols for this compound

| Purification Method | Stationary/Mobile Phase or Conditions | Key Advantages | Reference |

|---|---|---|---|

| Flash Column Chromatography | Stationary Phase: Silica Gel Mobile Phase: Cyclohexane / Ethyl Acetate | Effective for removing polar impurities; methodology is well-established. | rsc.orgcore.ac.ukresearchgate.net |

| Optimized Flash Column Chromatography | Small silica column, dry loaded | Generates less waste while maintaining high product purity. | rsc.org |

| Chromatography on Modified Silica | EtSiCl3-treated 'C-2 silica' | Prevents decomposition of sensitive isocyanides on the column, allowing for high recovery. | researchgate.net |

| Distillation under Reduced Pressure (Vacuum Distillation) | Low pressure (<10⁻¹ mbar) Elevated temperature (e.g., 150-220 °C for isocyanates) | Suitable for thermally stable, high-boiling compounds; avoids thermal decomposition. | researchgate.netslideshare.net |

| Three-Stage Distillation | Multi-stage distillation setup | Improves final product quality and yield for industrial-scale purification. | patsnap.com |

Elucidation of Reactivity and Reaction Mechanisms Involving Dodecyl Isocyanide

Multicomponent Reactions (MCRs) Featuring Dodecyl Isocyanide

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of modern synthetic chemistry due to their high atom and step economy. beilstein-journals.orgresearchgate.net this compound is a prominent player in this field, particularly in isocyanide-based MCRs (IMCRs). beilstein-journals.org

The Ugi and Passerini reactions are seminal examples of IMCRs where this compound serves as a key building block. researchgate.netnih.gov

The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.net When this compound is employed, its long hydrophobic alkyl chain can influence the reaction kinetics and product properties. The reaction is typically conducted in aprotic solvents and is believed to proceed through a non-ionic pathway. beilstein-journals.orgnih.gov A proposed mechanism involves the formation of a hydrogen-bonded adduct between the carbonyl and carboxylic acid, followed by the α-addition of the isocyanide to this complex. beilstein-journals.orgcore.ac.uk A subsequent intramolecular Mumm rearrangement then furnishes the final product. nih.gov

| Passerini Reaction with this compound | |

| Reactants | Aldehyde/Ketone, Carboxylic Acid, this compound |

| Product | α-Acyloxy Amide |

| Typical Solvents | Dichloromethane (B109758) (aprotic) |

| Key Mechanistic Steps | 1. Formation of H-bonded adduct2. α-addition of isocyanide3. Mumm rearrangement |

The Ugi four-component reaction (U-4CR) is another powerful MCR that utilizes this compound. This reaction brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. beilstein-journals.org In contrast to the Passerini reaction, the Ugi reaction is generally favored in polar protic solvents like methanol. beilstein-journals.org The accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. beilstein-journals.orgnih.gov The nucleophilic isocyanide then adds to the imine to form a nitrilium intermediate, which is subsequently trapped by the carboxylate. beilstein-journals.orgnih.gov A final Mumm rearrangement yields the stable bis-amide product. nih.gov

| Ugi Reaction with this compound | |

| Reactants | Aldehyde/Ketone, Amine, Carboxylic Acid, this compound |

| Product | α-Acylamino Amide |

| Typical Solvents | Methanol (polar protic) |

| Key Mechanistic Steps | 1. Imine formation2. Nucleophilic attack by isocyanide to form nitrilium intermediate3. Carboxylate attack4. Mumm rearrangement |

Beyond the classical Ugi and Passerini reactions, this compound is implicated in the development of novel MCRs. These reactions often leverage the fundamental reactivity of the isocyanide group but introduce new components or reaction pathways to access diverse and complex molecular scaffolds. mdpi.com For instance, novel MCRs have been developed that involve the intramolecular trapping of the reactive nitrilium intermediate, a key species in many IMCRs. mdpi.com These strategies have led to the synthesis of various heterocyclic compounds. mdpi.com The versatility of the isocyanide functional group allows it to be incorporated into cascade reactions, leading to the rapid construction of intricate molecular architectures, such as fused tricyclic systems. acs.org

Ugi and Passerini Reaction Frameworks with this compound

Alpha-Addition Reactions to the Isocyanide Carbon Atom

The carbon atom of the isocyanide group is susceptible to α-addition reactions, where it is formally attacked by both an electrophile and a nucleophile. researchgate.net This reactivity is a fundamental aspect of both the Passerini and Ugi reactions. nih.gov In these processes, the isocyanide carbon adds to the electrophilic carbonyl or imine carbon, while a nucleophile (carboxylate) adds to the resulting nitrilium ion. beilstein-journals.orgnih.gov The electron-withdrawing nature of the isocyano group can also enhance the acidity of the α-C-H bond in aliphatic isocyanides, facilitating reactions at this position. utexas.edu

Cycloaddition Reactions of this compound, Including [4+1] Pathways

This compound participates in various cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. A significant pathway for isocyanides is the [4+1] cycloaddition. researchgate.netrsc.org In these reactions, the isocyanide acts as a one-atom component, reacting with a four-atom diene system to construct a five-membered ring. researchgate.net These reactions are a powerful tool for the synthesis of various heterocyclic compounds such as pyrroles, imidazoles, and oxazoles. researchgate.netrsc.org Theoretical studies on the [1+4] cycloaddition between alkyl isocyanides and various substrates have provided insights into the reaction mechanisms, indicating a stepwise process. iau.ir

Metal-Mediated and Catalytic Transformations of this compound

The interaction of this compound with transition metals opens up a rich area of chemistry, from coordination as a ligand to participation in catalytic cycles.

This compound, like other isocyanides, can act as a ligand in coordination complexes with transition metals. google.comresearchgate.net Isocyanides are analogous to carbon monoxide in their ability to act as σ-donors and π-acceptors. rsc.orgwikipedia.org The lone pair on the carbon atom donates to an empty metal orbital, while the metal can back-donate electron density into the π* orbitals of the C≡N bond. researchgate.netrsc.org This back-donation is a key feature of the metal-isocyanide bond. researchgate.net The steric bulk of the dodecyl group can influence the coordination number and geometry of the resulting metal complexes. The coordination of this compound to a metal center activates the isocyanide group, making it more susceptible to nucleophilic attack. mdpi.com This activation is the basis for many metal-mediated transformations. mdpi.com

Gold-Catalyzed Reactions Involving this compound

Gold catalysis has emerged as a significant area of research in organic synthesis, and its application to reactions involving isocyanides, including this compound, has revealed unique reactivity patterns. While bulk gold is often considered catalytically inert, studies have shown its capability to catalyze various transformations of isocyanides under relatively mild conditions. osti.govcapes.gov.bracs.orgresearchgate.net

The primary interaction in these reactions involves the adsorption of the isocyanide onto the gold surface. acs.orgnih.gov This adsorption, occurring via an η1-coordination of the isocyanide carbon to the gold surface, activates the isocyanide group. acs.orgnih.gov This activation makes the isocyanide carbon more susceptible to nucleophilic attack. acs.orgacs.orgnih.gov

A key example is the gold-catalyzed reaction of isocyanides with primary or secondary amines. In the presence of oxygen, bulk gold powder catalyzes the reaction of isocyanides with primary amines to yield carbodiimides. capes.gov.bracs.orgnih.gov With secondary amines, the reaction produces ureas. capes.gov.bracs.org The mechanism for urea (B33335) formation is proposed to proceed through the nucleophilic attack of the amine on the gold-adsorbed isocyanide, forming a diaminocarbene intermediate. acs.org This intermediate then reacts with oxygen to form the urea product. acs.org

Another notable gold-catalyzed reaction involves the use of amine N-oxides as the oxygen source. Bulk gold powder effectively catalyzes the reaction between isocyanides, amines, and amine N-oxides to produce ureas. osti.govresearchgate.net A proposed two-step mechanism involves the initial gold-catalyzed reaction of the adsorbed isocyanide with the amine N-oxide to form an isocyanate intermediate. osti.govresearchgate.net This highly reactive isocyanate then rapidly reacts with the amine to yield the final urea product. osti.govresearchgate.net These reactions are significant as they demonstrate that even bulk gold can facilitate these transformations, expanding the scope of gold catalysis beyond nanoparticles. osti.govcapes.gov.bracs.orgresearchgate.net

The versatility of gold catalysts is further highlighted in various cycloisomerization reactions of substrates containing alkyne functionalities. frontiersin.orgmdpi.com Gold complexes can activate alkyne groups, making them susceptible to nucleophilic attack, a principle that can be extended to reactions involving the isocyano group. frontiersin.org

Table 1: Summary of Gold-Catalyzed Reactions Involving Isocyanides

| Reactants | Catalyst | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Isocyanide, Primary Amine, O₂ | Bulk Gold Powder | Carbodiimide | Amine attack on adsorbed isocyanide. acs.orgnih.gov | capes.gov.bracs.orgnih.gov |

| Isocyanide, Secondary Amine, O₂ | Bulk Gold Powder | Urea | Formation of a diaminocarbene intermediate. acs.org | capes.gov.bracs.org |

| Isocyanide, Amine, Amine N-oxide | Bulk Gold Powder | Urea | Formation of an isocyanate intermediate. osti.govresearchgate.net | osti.govresearchgate.net |

Isocyanide Insertion Reactions and Oligomerization

Isocyanide insertion into metal-carbon or metal-heteroatom bonds is a fundamental reaction in organometallic chemistry, providing a pathway to more complex molecules. mdpi.com Palladium-catalyzed isocyanide insertions, in particular, have been extensively studied and have emerged as versatile methods for constructing nitrogen-containing compounds. mdpi.com These reactions typically involve the insertion of the isocyanide into a pre-formed palladium-element bond, followed by subsequent transformations like reductive elimination. mdpi.com

The oligomerization and polymerization of isocyanides are also significant transformations. wikipedia.org These processes can be initiated by various catalysts, including transition metal complexes. nih.gov For instance, nickel(II) complexes have been shown to be effective catalysts for the oligomerization of cyclohexyl isocyanide. researcher.liferesearchgate.net The resulting polymers, poly(isocyanide)s, possess a helical structure with a saturated carbon backbone and pendant imine groups. nih.gov

Reductive oligomerization of isocyanides can be promoted by low-valent metal complexes. rsc.org For example, a vanadium(II) complex has been used to control the reduction of isocyanides, leading to either decyanation for alkyl isocyanides or selective oligomerization for aryl isocyanides to form trimers and tetramers. rsc.orgrsc.org The mechanism for trimer formation involves a divanadium ynediamido intermediate that reacts with a third isocyanide molecule. rsc.orgrsc.org

Homologation, or the step-wise addition of units, of isocyanides is another important reaction class. This can be achieved through reductive coupling, where C-C bonds are formed between isocyanide molecules without prior insertion into a metal-element bond. rsc.org This process is thought to proceed via the dimerization of the isocyanide. rsc.org Recent studies have shown that an aluminyl anion can promote the controlled, stepwise C-C coupling of isocyanides, allowing for the isolation of C2 and C3 homologation products. nih.gov This demonstrates a degree of control over the chain growth process. nih.gov

Table 2: Examples of Isocyanide Insertion and Oligomerization Reactions

| Reaction Type | Catalyst/Promoter | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Insertion | Palladium complexes | Aryl halides, isocyanides | Imidoyl compounds | mdpi.com |

| Oligomerization | Nickel(II) complexes | Cyclohexyl isocyanide | Poly(cyclohexyl isocyanide) | researcher.liferesearchgate.net |

| Reductive Oligomerization | Vanadium(II) complex | Aryl isocyanides | Trimers and tetramers | rsc.orgrsc.org |

| Homologation (Reductive Coupling) | Potassium aluminyl | Adamantyl isocyanide | C2 and C3 homologues | nih.gov |

Nucleophilic and Electrophilic Characteristics of the Isocyano Group in this compound

The isocyano group (–N≡C) of this compound exhibits a dualistic reactivity, acting as both a nucleophile and an electrophile. imtm.czrsc.org This ambiphilic nature is a consequence of its electronic structure, which can be described by two main resonance forms. wikipedia.orgacs.org One form depicts a triple bond between nitrogen and carbon, while the other shows a double bond, conferring some carbene-like character to the carbon atom. wikipedia.org

The carbon atom of the isocyano group possesses a lone pair of electrons, making it nucleophilic. imtm.cz This nucleophilicity is evident in its ability to participate in SN2 reactions with alkyl halides, leading to the formation of nitrilium ions which can be subsequently hydrolyzed to secondary amides. imtm.cz The isocyano group's carbon can also act as a nucleophile in its coordination to metals. acs.org

Conversely, the isocyano carbon is also electrophilic, allowing it to react with nucleophiles. This electrophilicity is a key feature in multicomponent reactions like the Ugi reaction, where it undergoes attack by a nucleophile to form an imidoyl intermediate. The electrophilic character of the isocyano group is also exploited in its reaction with amines in the presence of a gold catalyst, where the amine acts as the nucleophile. acs.org

It is important to note that while isocyanides are stable towards strong bases, they are sensitive to acid and can be hydrolyzed to formamides. wikipedia.org The isocyano group can also participate in cycloaddition reactions. wikipedia.org The balance between the nucleophilic and electrophilic character can be influenced by the substituent attached to the nitrogen atom. For instance, aromatic isocyanides are better π-acceptors than aliphatic ones due to the extended conjugation provided by the aromatic ring. acs.org

Table 3: Nucleophilic and Electrophilic Reactions of the Isocyano Group

| Reaction Type | Role of Isocyano Group | Reactant/Condition | Intermediate/Product | Reference |

|---|---|---|---|---|

| SN2 Reaction | Nucleophile | Alkyl halides | Nitrilium ion / Secondary amide | imtm.cz |

| Ugi Reaction | Electrophile | Amine, aldehyde/ketone, carboxylic acid | α-Acyloxy amide | |

| Gold-Catalyzed Amination | Electrophile | Amines, Gold catalyst | Carbodiimide or Urea | acs.orgacs.orgnih.gov |

| Hydrolysis | Electrophile | Aqueous acid | Formamide (B127407) | wikipedia.org |

Studies on this compound Homologation and Chain Growth

Homologation and chain growth reactions involving isocyanides are crucial for the synthesis of polymers and oligomers with controlled structures. nih.govrsc.org These processes typically involve the sequential insertion of isocyanide monomers into a growing chain. nih.gov

One approach to achieve chain growth is through reductive coupling, which involves the C-C bond formation between isocyanide molecules. rsc.org This can be promoted by main-group reagents, such as the potassium aluminyl K[Al(NON)], which has been shown to effect the stepwise homologation of adamantyl isocyanide, allowing for the isolation of both C2 and C3 products. nih.gov This suggests a controlled chain growth mechanism. nih.gov The mechanism of this chain growth is believed to proceed through the sequential insertion of coordinated isocyanides into the growing chain. nih.gov

Transition metals are also widely used to promote the polymerization of isocyanides. nih.gov These polymerizations result in poly(isocyanide)s, which have a helical polymer backbone. nih.gov The mechanisms of chain growth in these systems can be complex and are influenced by factors such as the catalyst, solvent, and monomer structure.

In the context of surface-initiated polymerization, two main theories explain the limitations of chain growth: the propagation theory and the termination theory. advancedsciencenews.com The propagation theory suggests that as the polymer chains grow, they become more crowded, which hinders the diffusion of monomers to the active chain ends. advancedsciencenews.com The termination theory posits that radical termination reactions lead to a decrease in the concentration of active chain ends, thus slowing down polymerization. advancedsciencenews.com While these theories were developed for radical polymerization, the underlying principles of monomer accessibility and active site deactivation are relevant to isocyanide polymerization as well.

The development of controlled chain-growth polymerization methods is an active area of research. researchgate.net For instance, chain-growth polycondensation has emerged as a technique that allows for the transformation of a polycondensation reaction into a chain-growth process by making the polymer's end group more reactive than the monomer itself. researchgate.net Such strategies could potentially be applied to isocyanide polymerization to achieve better control over molecular weight and dispersity.

Polymer Science and Advanced Materials Research Utilizing Dodecyl Isocyanide

Polymerization Mechanisms and Kinetics of Dodecyl Isocyanide

The polymerization of this compound can be achieved through various mechanisms, with coordination polymerization being a key method for producing well-defined polymer structures.

Coordination Polymerization with Chiral Half-Titanocene Complexes

A significant breakthrough in the controlled polymerization of isocyanates was the use of half-titanocene complexes bearing an alkoxide ligand as initiators. mdpi.com Specifically, the chiral half-titanocene complex, CpTiCl₂(O-(S)-2-Bu), has been effectively used to initiate the coordination polymerization of n-dodecyl isocyanate (DDIC). mdpi.comnih.govuoa.gr This method allows for the synthesis of well-defined polymers. mdpi.comnih.gov The coordination polymerization mechanism offers a controlled route to polyisocyanates, which was a notable advancement over previous methods like anionic polymerization that could suffer from side reactions such as crosslinking, especially with functional monomers. mdpi.com Research has shown that organotitanium(IV) catalysts facilitate living polymerizations, where the rate of polymerization can be influenced by the steric and electronic properties of the ligands attached to the titanium center. acs.org

Homopolymerization of this compound: Synthesis and Molecular Characteristics

The homopolymerization of n-dodecyl isocyanate (DDIC) has been successfully carried out using half-titanocene polymerization systems. mdpi.com This process yields poly(dodecyl isocyanate), or PDDIC. mdpi.comuoa.gr In one study, the synthesis resulted in a low molecular weight polymer with a considerably narrow molecular weight distribution, indicating a controlled polymerization process. mdpi.com The resulting homopolymer, PDDIC, serves as a crucial reference material for understanding the properties of more complex copolymer structures. uoa.gr

| Property | Value | Reference |

| Polymer | Poly(dodecyl isocyanate) (PDDIC) | mdpi.com |

| Weight-Average Molecular Weight (Mw) | 6,000 g/mol | mdpi.com |

| Dispersity (Ð) | 1.16 | mdpi.com |

| Conversion Rate | 40.6% | mdpi.com |

Synthesis and Characterization of Copolymers Incorporating this compound Monomeric Units

The incorporation of this compound into copolymers allows for the development of materials with a combination of properties derived from each monomeric unit.

Statistical Copolymerization with Allyl Isocyanate and Monomer Reactivity Ratio Determination

Well-defined amorphous and semi-crystalline statistical copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC) have been synthesized via coordination polymerization with the CpTiCl₂(O-(S)-2-Bu) initiator. mdpi.comnih.govresearchgate.net To understand the copolymerization behavior, studies were conducted with varying monomer feed ratios (e.g., ALIC/DDIC ratios of 80/20, 60/40, 50/50, 40/60, and 20/80). mdpi.com

A key aspect of this research is the determination of monomer reactivity ratios (r_ALIC and r_DDIC) within the terminal model framework. mdpi.comnih.gov These ratios indicate the relative tendency of a growing polymer chain ending in one type of monomer to add the same or the other type of monomer. These values were calculated using established linear graphical methods as well as the COPOINT computer program. mdpi.comuoa.grresearchgate.net

| Method | r_ALIC | r_DDIC | Reference |

| Fineman-Ross (FR) | 2.15 | 0.51 | mdpi.com |

| Inverted Fineman-Ross (IFR) | 2.21 | 0.52 | mdpi.com |

| Kelen-Tüdos (KT) | 2.20 | 0.53 | mdpi.com |

| Extended Kelen-Tüdos (EKT) | 2.20 | 0.50 | mdpi.com |

| COPOINT | 2.23 | 0.52 | mdpi.com |

Block Copolymer Architectures and their Influence on Macroscopic Properties

Block copolymers containing this compound have been synthesized to create materials with distinct, phase-separated domains, leading to unique macroscopic properties. mdpi.com A series of block copolymers of DDIC and ALIC were prepared by the sequential addition of the monomers. mdpi.comnih.gov In this process, the polymerization of DDIC was initiated first, followed by the introduction and polymerization of ALIC. mdpi.com

This methodology results in a copolymer with a specific architecture: a first block of pure PDDIC and a second block that is a statistical copolymer of both DDIC and ALIC. mdpi.comresearchgate.net This is because the second monomer (ALIC) is added and polymerizes in the presence of the unreacted DDIC monomer from the first stage. mdpi.com The resulting structure is therefore more accurately described as P[DDIC-b-(DDIC-co-ALIC)]. mdpi.com The macromolecular architecture has been shown to greatly affect the properties of the copolymers, particularly their thermal stability, when compared to the corresponding statistical copolymers. mdpi.comnih.gov For instance, the presence of a pure, crystalline PDDIC block allows for the formation of crystalline domains, influencing the material's thermal behavior. mdpi.com

Post-Polymerization Modification Strategies for this compound Polymers

Post-polymerization modification is a powerful strategy for introducing new functionalities along a polymer chain. For polymers containing this compound units, this often involves leveraging a co-monomer with a reactive handle. In copolymers of DDIC and ALIC, the pendant allyl groups of the ALIC units provide an ideal site for such modifications. mdpi.comuoa.gr

A notable strategy employed is the radical-mediated thiol-ene "click" reaction. mdpi.comnih.gov This reaction has been used to introduce aromatic groups along the polyisocyanate chain by reacting the allyl groups with a thiol, such as thiophenol. uoa.gr The primary goal of this modification is to enhance the thermal stability of the parent polymer. mdpi.comnih.govuoa.gr The success of this functionalization is typically confirmed through spectroscopic methods like ¹H NMR, which can show the appearance of signals corresponding to the newly introduced groups. mdpi.com This approach demonstrates how copolymers containing this compound can serve as precursors or scaffolds for novel, functional materials with improved properties. mdpi.comnih.govuoa.gr

Integration of Dodecyl Isocyanate in Functional Material Development

Dodecyl isocyanate is a key building block in the creation of a variety of functional materials due to the versatile reactivity of the isocyanate group.

Copolymers containing dodecyl isocyanate serve as precursors for new materials with tailored properties. nih.gov The synthesis of statistical and block copolymers of n-dodecyl isocyanate and allyl isocyanate through titanium-mediated coordination polymerization is a prime example. mdpi.com These copolymers can be used to develop materials with specific thermal properties, as the macromolecular architecture significantly influences these characteristics. nih.gov

The study of the thermal decomposition of these copolymers using thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) allows for the determination of their activation energy of decomposition, providing insights into their thermal stability. nih.gov This information is critical for designing materials for applications where thermal resistance is important.

Lignin (B12514952), a complex biopolymer, is a renewable resource with the potential to replace petroleum-based products in various applications. nih.gov However, its inherent properties often need to be modified to enhance its performance in composites. One approach is the chemical modification of lignin with isocyanates.

Lignin can be modified with dodecyl isocyanate to create functional additives for polymers. rsc.org For example, solvent-controlled encapsulation (SCE) is a method where lignin is reacted with an organic isocyanate, such as dodecyl isocyanate, in a mixed solvent system. rsc.org This process can lead to the formation of "whitened" lignin nanoparticles. These modified lignin nanoparticles exhibit improved dispersibility in organic solvents and can be used as functional fillers in bio-based polyesters without causing discoloration. rsc.org The dodecyl-modified lignin can also impart meltability to the nanoparticles, allowing them to be processed as hot-melt type polymer materials. rsc.org

Furthermore, isocyanate-functionalized Kraft lignin can act as a reactive macromonomer in the preparation of polyurethane foams. frontiersin.org This approach allows for the incorporation of the lignin biopolymer into a higher-value polymer material, although challenges remain in achieving mechanical properties sufficient for all applications. frontiersin.org The reactivity of the isocyanate-functionalized lignin is a key factor in the successful preparation of these lignin-based polyurethanes. frontiersin.org

Advanced Spectroscopic and Computational Investigations of Dodecyl Isocyanide

Spectroscopic Characterization Techniques for Dodecyl Isocyanide and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of this compound. By probing the interactions of the molecule with electromagnetic radiation, methods such as NMR, IR, Raman, and mass spectrometry provide a comprehensive picture of its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. slideshare.net

In the ¹H NMR spectrum of this compound, the signals corresponding to the long C₁₂H₂₅ alkyl chain would dominate the upfield region. A complex multiplet between approximately δ 0.8-1.6 ppm would be observed, integrating to 25 protons. This includes a characteristic triplet around δ 0.88 ppm for the terminal methyl (–CH₃) group and a series of overlapping multiplets for the methylene (B1212753) (–CH₂–) groups of the chain. The methylene group directly attached to the isocyanide function (–CH₂–NC) is expected to appear further downfield, typically as a triplet, due to the deshielding effect of the nitrogen and the isocyanide carbon.

The ¹³C NMR spectrum provides complementary information. slideshare.net The carbons of the dodecyl chain would produce a series of signals in the aliphatic region (δ 14-35 ppm). The isocyanide carbon (–N≡C) itself is a key diagnostic signal, appearing in a distinct region of the spectrum, often significantly downfield. In studies of other isocyanides, such as methyl isocyanide bound to heme proteins, the isocyanide carbon signal can be influenced by its local environment, showing significant shifts upon binding. nih.gov The carbon of the methylene group adjacent to the isocyanide (–CH₂–NC) would also have a characteristic chemical shift, distinguishable from the other methylene carbons in the alkyl chain.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | CH₃–(CH₂)₁₀–CH₂–NC | ~0.88 (triplet) | Terminal methyl group. |

| ¹H | CH₃–(CH₂)₁₀–CH₂–NC | ~1.2-1.6 (multiplet) | Bulk of the aliphatic methylene protons. |

| ¹H | CH₃–(CH₂)₁₀–CH₂–NC | Downfield triplet | Methylene group α to the isocyanide. |

| ¹³C | CH₃–(CH₂)₁₀–CH₂–NC | ~14 | Terminal methyl carbon. |

| ¹³C | CH₃–(CH₂)₁₀–CH₂–NC | ~22-35 | Aliphatic methylene carbons. |

| ¹³C | CH₃–(CH₂)₁₀–CH₂–NC | Downfield signal | Methylene carbon α to the isocyanide. |

| ¹³C | CH₃–(CH₂)₁₀–CH₂–NC | ~155-165 | Isocyanide carbon (–N≡C). |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule by measuring their vibrational frequencies. uni-siegen.de For this compound, the most characteristic feature is the stretching vibration of the isocyanide (–N≡C) group.

Infrared (IR) Spectroscopy relies on the absorption of IR radiation, which causes a change in the molecule's dipole moment. uni-siegen.de The –N≡C triple bond in isocyanides gives rise to a very strong and sharp absorption band in the region of 2100-2200 cm⁻¹. Studies on various alkyl isocyanides bound to myoglobin (B1173299) show two distinct peaks for the C≡N stretch, which are assigned to different ligand conformations within the protein's distal pocket. nih.gov For free this compound, a strong band around 2150 cm⁻¹ would be expected. Other significant bands would include the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, with vibrational modes being active if they induce a change in the molecule's polarizability. uni-siegen.de The –N≡C stretch is also strongly Raman active. For molecules with a center of inversion, certain modes can be IR active and Raman inactive, or vice versa (mutual exclusion rule), but for a molecule like this compound with lower symmetry, many vibrations will be active in both spectra. uni-siegen.de

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C–H Stretch (sp³) | IR & Raman | 2850–2960 | Strong (IR), Medium (Raman) |

| N≡C Stretch | IR & Raman | 2100–2200 | Very Strong, Sharp (IR & Raman) |

| CH₂ Bend (Scissoring) | IR & Raman | ~1465 | Medium |

| CH₃ Bend (Umbrella) | IR & Raman | ~1375 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular mass and, through analysis of fragmentation patterns, valuable structural information. usp.br

Upon ionization, typically by electron impact (EI), this compound would form a molecular ion (M•+). This molecular ion is a radical cation that can undergo fragmentation. msu.edu The fragmentation of the long alkyl chain is a dominant process, leading to a series of peaks separated by 14 mass units (corresponding to a CH₂ group). libretexts.org This results in a characteristic pattern of alkyl carbocations (CₙH₂ₙ₊₁) at m/z = 29, 43, 57, 71, etc. msu.edu

Another important fragmentation pathway for compounds with heteroatoms is alpha-cleavage. libretexts.org In this process, a bond alpha to the heteroatom-containing group breaks. For this compound, this could involve the cleavage of the C-C bond adjacent to the –CH₂–NC group, which would be driven by the stability of the resulting cation. The specific fragmentation pathways can be complex, but identifying the molecular ion peak is crucial for confirming the molecular formula, and the pattern of fragment ions helps to piece together the structure. aip.org

| Ion | Formula | m/z (approx.) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]•+ | [C₁₃H₂₅N]•+ | 195 | Initial ionization. |

| [M - CₙH₂ₙ₊₁]+ | Variable | Variable | Loss of alkyl radicals from the dodecyl chain. |

| Propyl cation | [C₃H₇]+ | 43 | Common alkane fragmentation. msu.edu |

| Butyl cation | [C₄H₉]+ | 57 | Common alkane fragmentation. msu.edu |

| Alpha-cleavage product | Variable | Variable | Cleavage of the C-C bond alpha to the isocyanide group. libretexts.org |

The isocyanide group is a unique functional group, combining both nucleophilic and electrophilic character at the terminal carbon. nih.govresearchgate.net In the solid state, it can act as a hydrogen bond acceptor (RNC···H-X) or participate in halogen bonding (RNC···X). nih.govnih.gov Furthermore, interactions between the isocyanide carbon and carbonyl carbons have been observed, which represent a snapshot of the reaction trajectory in well-known multicomponent reactions like the Passerini and Ugi reactions. nih.gov

For this compound, the crystal packing would be heavily influenced by the long, flexible alkyl chains, which would likely align to maximize van der Waals interactions. The polar isocyanide head groups could then form specific arrangements, potentially involving weak C-H···N hydrogen bonds or antiparallel dipole-dipole interactions to stabilize the crystal lattice. The study of platinum(II) isocyanide complexes has also highlighted the role of π-hole interactions involving the isocyanide group in directing supramolecular architecture. mdpi.com

Mass Spectrometry for Fragmentation Pathways and Molecular Mass Determination

Computational Chemistry and Theoretical Modeling of this compound Systems

Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into molecular properties, energetics, and reaction mechanisms that can be difficult to access experimentally. akj.az

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the behavior of molecules like this compound. akj.azfrontiersin.org These methods can accurately compute molecular structures, electronic properties (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and vibrational frequencies. researcher.life

For this compound, quantum calculations can be used to:

Determine Energetics: Calculate the relative energies of different conformers of the long alkyl chain to identify the most stable ground-state geometry.

Elucidate Reaction Pathways: Model the participation of this compound in chemical reactions. For example, DFT calculations can map the potential energy surface for its reaction with other molecules, identifying the structures of transition states and intermediates. mdpi.comosti.gov This is particularly valuable for understanding its role in complex, multi-component reactions. Automated methods can be used to explore reaction pathways and predict potential products and by-products. nih.govarxiv.org

Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR/Raman vibrational frequencies can be compared with experimental data to confirm structural assignments.

These theoretical investigations provide a molecular-level understanding of the factors governing the reactivity and properties of this compound, guiding further experimental work. osti.gov

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), reaction energetics. | Predicts the most stable shape, reactivity, and thermodynamic properties. akj.az |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra. | Predicts how the molecule absorbs light. |

| Transition State Search Algorithms | Activation energy barriers, reaction mechanisms. | Elucidates pathways for reactions like Ugi and Passerini. osti.govnih.gov |

| Frequency Calculations | Vibrational frequencies (IR/Raman), zero-point energies. | Aids in the interpretation of experimental vibrational spectra. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to predict and rationalize the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. sapub.orgmdpi.com

For this compound, the reactive center is the isocyanide functional group (-N≡C). This group exhibits ambiphilic character, with both nucleophilic and electrophilic potential centered on the terminal carbon atom. nih.gov Computational studies using methods like Density Functional Theory (DFT) allow for the precise calculation of these frontier orbitals.

The HOMO of an alkyl isocyanide is typically localized on the lone pair of the terminal carbon atom and the π-bonding orbitals of the C≡N triple bond. The long, saturated dodecyl (C₁₂H₂₅) chain, being an electron-donating alkyl group, has a modest effect of raising the energy of the HOMO, thereby increasing its nucleophilicity compared to hydrogen isocyanide. The LUMO is primarily composed of the π* antibonding orbitals of the isocyanide group. escholarship.orgroaldhoffmann.com The interaction between these orbitals governs the compound's participation in various reactions, such as cycloadditions and multicomponent reactions. researchgate.netpku.edu.cn

The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. sapub.org While specific DFT calculations for this compound are not extensively published, the following table presents representative values for a simple alkyl isocyanide (methyl isocyanide) calculated at a common level of theory to illustrate these properties.

Interactive Data Table: Calculated FMO Properties and Reactivity Descriptors for a Model Alkyl Isocyanide

Note: These are illustrative values for a model compound (e.g., methyl isocyanide) based on standard DFT calculation methodologies (e.g., B3LYP/6-31G). The actual values for this compound may vary.*

| Parameter | Symbol | Formula | Representative Value (eV) | Description |

| HOMO Energy | EHOMO | - | -9.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | 1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 11.10 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | IP | -EHOMO | 9.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | -1.25 | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | (IP - EA) / 2 | 5.55 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.30 | Represents the "escaping tendency" of electrons from a system. |

| Electronegativity | χ | (IP + EA) / 2 | 4.30 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index | ω | µ² / (2η) | 1.67 | A measure of the energy lowering of a molecule when it accepts electrons. |

This FMO analysis provides a theoretical framework for understanding why this compound acts as a versatile building block in organic synthesis, readily reacting with both electrophiles and nucleophiles.

Simulation of Intermolecular Interactions, including Hydrogen and Halogen Bonding

Van der Waals Interactions: The long, flexible C₁₂H₂₅ alkyl chain is the dominant contributor to the molecule's van der Waals forces, specifically London dispersion forces. mdpi.compharmafeatures.com These forces arise from temporary fluctuations in electron density and are significant for large, nonpolar moieties. MD simulations of molecules with long alkyl chains, such as sodium dodecyl sulfate (B86663) (SDS), show that these chains tend to align and pack closely in condensed phases or at interfaces to maximize these favorable, albeit weak, interactions. acs.orgpku.edu.cn For this compound, these dispersion forces would be crucial for its aggregation behavior, solubility in nonpolar solvents, and its contribution to the stability of self-assembled structures.

Hydrogen Bonding: The isocyanide functional group can act as a hydrogen bond acceptor. Theoretical and crystallographic studies confirm that the terminal carbon atom, with its lone pair of electrons, is the primary site for hydrogen bonding. nih.govresearchgate.net A computational study on hydrogen isocyanide (HNC) demonstrated its capability to form strong hydrogen bonds with various donors. researchgate.net Analysis of the Cambridge Structural Database (CSD) reveals numerous instances of isocyanides forming hydrogen bonds (R-N≡C···H-X) with donors like hydroxyl (-OH) and amine (-NH) groups. nih.gov The geometry of this interaction is typically near-linear with the N≡C axis. nih.gov

Halogen Bonding: Similar to hydrogen bonding, the isocyanide carbon can also act as a halogen bond acceptor. mdpi.comnih.gov This is a noncovalent interaction between the nucleophilic region on the isocyanide carbon and an electrophilic region (σ-hole) on a halogen atom (e.g., in an iodinated compound). preprints.orgresearchgate.net Computational studies on cocrystals of diisocyanides and halogen bond donors have employed methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) to characterize these interactions. mdpi.comresearchgate.net These analyses show that halogen bonds involving isocyanides are driven primarily by electrostatics and dispersion, with a small degree of charge transfer from the isocyanide to the halogen donor. mdpi.comnih.gov

The following table summarizes the key intermolecular interactions involving this compound, as predicted by computational and experimental studies on analogous systems.

Interactive Data Table: Summary of Intermolecular Interactions for this compound

| Interaction Type | Interacting Moiety (this compound) | Partner Moiety | Typical Distance (Å) | Typical Energy (kJ/mol) | Primary Computational Methods |

| London Dispersion | Dodecyl Chain (-C₁₂H₂₅) | Other nonpolar molecules/chains | >3.0 | 1-10 | Molecular Dynamics (MD) |

| Hydrogen Bonding | Isocyanide Carbon (-N≡C ) | H-X (e.g., H-O, H-N) | 2.0 - 2.9 (C···H) | 15-40 (Moderate) | DFT, MD, CSD Analysis |

| Halogen Bonding | Isocyanide Carbon (-N≡C ) | X-Y (e.g., I-C, Br-C) | ~3.0 (C···I) | 5-25 | DFT, QTAIM, NBO, SAPT |

These varied intermolecular forces make this compound a molecule with complex behavior, capable of forming structured assemblies and participating in specific, directional interactions crucial for crystal engineering and supramolecular chemistry.

Applications in Medicinal Chemistry Research and Biological Contexts

Dodecyl Isocyanide in the Synthesis of Pharmaceutical Analogues

The isocyanide functional group is a versatile tool in synthetic organic chemistry, participating in a variety of multicomponent reactions that allow for the rapid assembly of complex molecular scaffolds. wikipedia.org

Precursor for Carbodiimides and AZT Analogue Development

Dodecyl isocyanate, a related compound, is utilized in the synthesis of carbodiimides from phosphinimines, a process that has been applied in the preparation of analogues of Azidothymidine (AZT). sigmaaldrich.comguidechem.comsigmaaldrich.comlookchem.com AZT is a well-known antiretroviral medication used in the treatment of HIV/AIDS. researchgate.net The synthesis of AZT analogues is a critical area of research aimed at developing new drugs with improved efficacy, reduced toxicity, and better resistance profiles. The use of dodecyl isocyanate in this context highlights the role of long-chain isocyanates and, by extension, the isocyanide family in creating novel therapeutic agents. sigmaaldrich.comguidechem.comlookchem.com

Exploration of Isocyanide-Containing Molecules as Biologically Active Entities

A significant body of research has focused on the biological activities of molecules containing the isocyanide group. These compounds, both naturally occurring and synthetic, have shown promise in various therapeutic areas. acs.org

Research into Antitumoral Activities of Isocyanide Derivatives

Several studies have investigated the anticancer potential of isocyanide derivatives. For instance, linear polyisocyanide quaternary ammonium (B1175870) salts have been synthesized and evaluated for their antitumor activity. mdpi.com One such derivative, L-POcQAS-M50, demonstrated promising activity against MK-28 gastric cancer cells, with its efficacy increasing with concentration. mdpi.com The proposed mechanism for this activity relates to the high water solubility and positive charge of the molecule. mdpi.com

Furthermore, isocyanide-based multicomponent reactions have been employed to synthesize novel diterpene hybrids with cytotoxic properties. nih.gov These reactions, such as the Passerini and Ugi reactions, allow for the creation of diverse libraries of compounds for screening. nih.gov Several of these synthesized derivatives have shown significant antiproliferative effects against various human cancer cell lines, with some exhibiting submicromolar to micromolar growth inhibitory concentrations. nih.gov The cytotoxic effectiveness of pyrazine-thiazole analogs synthesized from isocyanide derivatives has also been demonstrated against tumor cell lines like Panc-1, HepG2, and MCF-7. researchgate.net

Studies on Antimalarial Activities of Isocyanide Derivatives

Isocyanide-containing compounds have emerged as a promising class of antimalarial agents. acs.orgsemanticscholar.org Many of these are natural products isolated from marine sponges. acs.org Research has shown that some isocyanide derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. semanticscholar.orgnih.gov

For example, simplified synthetic analogues of complex natural isocyanides have been shown to retain significant antimalarial activity. researchgate.net Studies on the mechanism of action suggest that some of these compounds may interfere with the detoxification of heme, a process essential for the parasite's survival. acs.org The development of naphthofuroquinones from lawsone, aldehydes, and isocyanides has also yielded compounds with notable activity against P. falciparum. nih.gov

Table 1: Antimalarial Activity of Selected Isocyanide Derivatives

| Compound/Derivative | Target Organism/Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Adociane Derivatives | P. falciparum D6 | 4.7 ng/mL | semanticscholar.org |

| Adociane Derivatives | P. falciparum W2 | 4.3 ng/mL | semanticscholar.org |

| Mono and Di-isocyanides | P. falciparum Dd2 strain | 27-88 nM | researchgate.net |

| Naphthofuroquinone Derivative 17 | P. falciparum | 2.5 µM | nih.gov |

| Naphtho-enaminodione Quinone 28 | P. falciparum | Moderate activity, SI > 36 | nih.gov |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; SI: Selectivity Index.

This compound in Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The unique reactivity of the isocyanide group makes it a valuable tool in this field, particularly for labeling and tracking biomolecules. frontiersin.org

Isocyanides can participate in bioorthogonal reactions through several strategies, including two-component reactions, multicomponent reactions, and metal chelation. frontiersin.org The isocyanide-tetrazine ligation, for example, is a [4+1] cycloaddition that has been effectively used for bioorthogonal labeling. wikipedia.orgfrontiersin.org Another notable reaction is the isocyanide-chlorooxime ligation, which demonstrates high selectivity and is compatible with other bioorthogonal reactions. acs.orgfrontiersin.org These methods allow for the precise attachment of probes, such as fluorophores or affinity tags, to biomolecules like proteins, glycans, and nucleic acids, facilitating the study of their function in real-time within a cellular environment. frontiersin.orgmdpi.comnih.gov

Investigation of Biosynthetic Pathways and Natural Occurrence of Isocyanide Compounds

Isocyanide-containing compounds are found in a variety of natural sources, including fungi, bacteria, and marine organisms. acs.orgrkmvccrahara.org The first naturally occurring isocyanide, xanthocillin, was isolated from the mold Penicillium notatum. wikipedia.orgunacademy.com Since then, hundreds of other natural isocyanides have been discovered, many of which are terpenoid in origin, particularly those from marine sponges. wikipedia.orgrkmvccrahara.org

The biosynthesis of these compounds involves unique enzymatic pathways. sci-hub.se In many cases, the isocyanide carbon is introduced as a supernumerary atom, independent of the main skeletal biosynthetic pathway. sci-hub.se For terrestrial isocyanides derived from amino acids like tyrosine, specific enzymes catalyze the conversion of the amino group into the isocyanide functionality. sci-hub.se Fungal isocyanide synthases have been identified and are responsible for the production of xanthocillin-like compounds. nih.gov In marine sponges, studies have shown that cyanide and thiocyanate (B1210189) can serve as precursors to the isocyanide group in terpenoid metabolites, and interconversions between isocyanides and isothiocyanates can occur at the secondary metabolite level. rsc.org The existence of diverse biosynthetic strategies across different organisms highlights the evolutionary convergence towards the formation of the isocyanide functional group. sci-hub.seresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing dodecyl isocyanide?

- Methodology : While direct synthesis protocols for this compound are not detailed in the provided evidence, general isocyanide synthesis involves the dehydration of formamides using reagents like phosgene or trichloromethyl chloroformate. Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., and -NMR) to confirm the isocyanide functional group (C≡N-R) and mass spectrometry (MS) for molecular weight validation. For example, phenyl isocyanide characterization included NMR and MS analysis . Purification steps may require distillation under inert conditions to prevent decomposition.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Due to the reactive nature of isocyanides, strict safety measures are essential. Use closed systems or local exhaust ventilation to minimize inhalation exposure. Personal protective equipment (PPE) should include nitrile gloves (tested for permeation resistance per EN 374 standards), safety goggles, and lab coats. Contaminated materials should be decontaminated with acidic methanol (e.g., 5% HSO in methanol) to neutralize residual isocyanide odors . Emergency showers and eye-wash stations must be accessible .

Q. Which spectroscopic techniques are most effective for analyzing this compound?

- Methodology :

- Raman Spectroscopy : Surface-enhanced Raman spectroscopy (SERS) using nanostructured metallic substrates (e.g., Au/Ag nanoparticles) can amplify weak Raman signals, enabling detection at low concentrations. This technique has been validated for phenyl isocyanide .

- Rotational Spectroscopy : High-resolution microwave spectroscopy can resolve rotational transitions, providing insights into molecular geometry and quadrupole coupling effects, as demonstrated for tert-butyl isocyanide .

- NMR/MS : Confirm structural integrity and purity via NMR (δ ~160-170 ppm for isocyanide protons) and high-resolution MS .

Advanced Research Questions

Q. How can this compound be applied in bioconjugation reactions for glycoprotein synthesis?

- Methodology : Isocyanides participate in multicomponent reactions (MCRs) for covalent conjugation. For example, tert-butyl isocyanide was used to conjugate hydrazide-activated proteins (e.g., tetanus toxoid) to oxo-functionalized polysaccharides. Reaction optimization includes:

- Conditions : Acidic media (e.g., acetic acid) to protonate intermediates, accelerating imine formation.

- Analysis : Size-exclusion HPLC (SE-HPLC) monitors conjugation efficiency, while SDS-PAGE with Coomassie/Fuchsin staining confirms glycoconjugate formation .

- Challenges : The long alkyl chain of this compound may influence steric accessibility, requiring longer reaction times or elevated temperatures.

Q. What experimental challenges arise in SERS-based detection of this compound, and how can they be mitigated?

- Methodology :

- Reproducibility : Inconsistent SERS signals stem from substrate heterogeneity. Mitigate this by standardizing nanoparticle synthesis (e.g., citrate-reduced Ag colloids) and characterizing substrates via TEM/UV-Vis .

- Data Complexity : Multivariate analysis (e.g., principal component analysis) is critical for interpreting overlapping Raman bands. Preprocessing steps like baseline correction and normalization improve signal-to-noise ratios .

- Sensitivity : Functionalize substrates with thiolated ligands to enhance isocyanide adsorption, leveraging Au-S bonds for stable signal enhancement.

Q. How does the alkyl chain length of this compound influence its reactivity in organometallic catalysis?

- Methodology :

- Steric Effects : Longer alkyl chains (e.g., C12 in dodecyl) increase steric hindrance, potentially reducing coordination to metal centers. Compare reaction rates with shorter-chain analogs (e.g., tert-butyl isocyanide) in palladium-catalyzed cross-coupling reactions .

- Solubility : The hydrophobic nature of this compound may limit solubility in polar solvents. Use mixed solvent systems (e.g., THF/HO) or micellar catalysis with surfactants (e.g., SDS) to enhance dispersion .

- Thermodynamic Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess decomposition thresholds under reaction conditions.

Methodological Notes

- Data Contradictions : While SERS is powerful for isocyanide detection, highlights reproducibility challenges, necessitating rigorous substrate characterization.